molecular formula C5H8FNO3 B13299076 4-Fluoro-2-formamidobutanoic acid

4-Fluoro-2-formamidobutanoic acid

Cat. No.: B13299076
M. Wt: 149.12 g/mol
InChI Key: CLSKMZIHFXOZMJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-formamidobutanoic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-formamidobutanoic acid typically involves the introduction of a fluorine atom into a butanoic acid derivative. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a green chemistry approach, offering high selectivity and mild reaction conditions . This method leverages the natural ability of enzymes to catalyze the formation of carbon-fluorine bonds, making it a promising route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-formamidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

4-Fluoro-2-formamidobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-formamidobutanoic acid exerts its effects is largely dependent on its ability to interact with biological molecules. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets. This can lead to the modulation of enzymatic activity or receptor interactions, ultimately affecting cellular pathways and physiological responses .

Comparison with Similar Compounds

4-Fluoro-2-formamidobutanoic acid can be compared to other fluorinated compounds such as:

  • 4-Fluorobenzoic acid
  • 4-Fluoro-2-iodobenzoic acid
  • 4-Fluoro-1,2,3-triazoles

Uniqueness: The presence of both a fluorine atom and a formamido group in this compound distinguishes it from other fluorinated compounds. This unique combination can result in distinct reactivity patterns and biological activities, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

4-fluoro-2-formamidobutanoic acid

InChI

InChI=1S/C5H8FNO3/c6-2-1-4(5(9)10)7-3-8/h3-4H,1-2H2,(H,7,8)(H,9,10)

InChI Key

CLSKMZIHFXOZMJ-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(C(=O)O)NC=O

Origin of Product

United States

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